molecular formula C12H15ClN2O3 B4927089 4-chloro-N-(1-methylbutyl)-2-nitrobenzamide

4-chloro-N-(1-methylbutyl)-2-nitrobenzamide

Cat. No.: B4927089
M. Wt: 270.71 g/mol
InChI Key: QGWUYHOVFDPGCM-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methylbutyl)-2-nitrobenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, featuring a chloro group at the 4-position, a nitro group at the 2-position, and a 1-methylbutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methylbutyl)-2-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Alkylation: The nitrated product is then subjected to alkylation with 1-methylbutylamine under basic conditions to attach the 1-methylbutyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-methylbutyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 4-chloro-N-(1-methylbutyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1-methylbutyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methylbutyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-methylbutyl)benzamide
  • 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide
  • 4-chloro-N-(1-methylbutyl)-4-nitrobenzamide

Uniqueness

4-chloro-N-(1-methylbutyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group at the 2-position, which can influence its reactivity and biological activity compared to other isomers.

Properties

IUPAC Name

4-chloro-2-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)10-6-5-9(13)7-11(10)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWUYHOVFDPGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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